Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenoxyacetyl amide group and an allyl (prop-2-en-1-yl) ester.
Properties
IUPAC Name |
prop-2-enyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-3-8-22-15(21)14-10(2)18-16(24-14)19-13(20)9-23-12-6-4-11(17)5-7-12/h3-7H,1,8-9H2,2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVZGXVNAVBOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)F)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method involves the condensation of 4-fluorophenoxyacetic acid with thiazole derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with key analogs, emphasizing structural variations and their implications for biological activity and physicochemical properties.
Structural and Functional Group Variations
Table 1: Structural Comparison of Thiazole Derivatives
| Compound Name | Ester Group | Phenoxy Substituent | Key Functional Differences | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|---|
| Target Compound | Allyl | 4-fluoro | Allyl ester, 4-fluorophenoxyacetyl | ~360.4 | [9, 18] |
| Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | Ethyl | 4-fluoro | Ethyl ester instead of allyl | ~350.36 | [18] |
| Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate | Ethyl | 4-methyl | Methylphenoxy group, 4-carboxylate position | Not specified | [15] |
| Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | Ethyl | 4-chloro | Chlorophenyl substitution, lacks amide | Not specified | [18] |
| Methyl 5-(4-fluorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate | Methyl | 4-fluoro | Oxazole moiety, 4-carboxylate position | ~417.4 | [5] |
Physicochemical Properties
- Allyl Ester vs. Ethyl/Methyl Esters : The allyl group in the target compound introduces a reactive double bond, which may increase susceptibility to hydrolysis or metabolic oxidation compared to ethyl or methyl esters . This could affect bioavailability and half-life.
- Fluorine Substituent: The 4-fluorophenoxy group enhances electronegativity and lipophilicity, improving membrane permeability and target binding compared to non-fluorinated analogs (e.g., 4-methylphenoxy in [15]) .
- Thiazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
